4-Salicyloylmorpholine
Overview
Description
4-Salicyloylmorpholine, also known as salicyl morpholide, is a compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It is known by the CAS Registry Number 3202-84-4 .
Synthesis Analysis
The synthesis of morpholines, which includes 4-Salicyloylmorpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of 4-Salicyloylmorpholine is represented by the InChI string: InChI=1S/C11H13NO3/c13-10-4-2-1-3-9(10)11(14)12-5-7-15-8-6-12/h1-4,13H,5-8H2 .Scientific Research Applications
Biomedical Applications
“4-Salicyloylmorpholine” has been used in the development of metal-organic supercontainers (MOSCs) . MOSCs are a type of coordination cage that have attracted significant attention due to their unique multi-pore architectures containing an endo cavity and multiple exo cavities . These structures allow for the efficient encapsulation of guest molecules, especially for drug delivery .
Method of Application
The method of application involves the use of metal-ligand interactions to create polyhedral architectures and well-defined hollow structures . These structures are then used to encapsulate guest molecules for drug delivery .
Results and Outcomes
One specific application involves loading the drug 4-octyl itaconate (4-OI) inside the endo and exo cavities of the MOSC . The loaded MOSC can then serve as a synergistic therapeutic system for inflammatory macrophages and osteoclasts . It can be safely excreted from the body through the kidney due to its good solubility and ultrasmall molecular size (<3 nm) .
Safety And Hazards
properties
IUPAC Name |
(2-hydroxyphenyl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-4-2-1-3-9(10)11(14)12-5-7-15-8-6-12/h1-4,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFGIGGYNZUDAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281834 | |
Record name | 2-(morpholin-4-ylcarbonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26669512 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Salicyloylmorpholine | |
CAS RN |
3202-84-4 | |
Record name | 4-Salicyloylmorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003202844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Salicyloylmorpholine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(morpholin-4-ylcarbonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-HYDROXY-PHENYL)-MORPHOLIN-4-YL-METHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-SALICYLOYLMORPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71U6BE85KU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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